![molecular formula C16H19ClF3NO B2422954 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1397189-48-8](/img/structure/B2422954.png)
2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential as a tool for studying opioid receptors.
作用机制
The mechanism of action of 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its binding to the mu opioid receptor. When an opioid binds to the mu receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide blocks this pathway by binding to the mu receptor and preventing opioids from binding to it. This results in a decrease in the release of neurotransmitters and a reduction in the effects of opioids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide depend on the specific experimental conditions and the systems being studied. In general, 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to reduce the effects of opioids on pain perception, reward, and addiction-related behaviors. It has also been found to have anti-inflammatory and neuroprotective effects in some studies.
实验室实验的优点和局限性
The main advantage of using 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments is its selectivity for the mu opioid receptor. This allows researchers to specifically study the effects of opioids on this receptor without interfering with other signaling pathways. However, 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide has some limitations as well. It is not a perfect antagonist and can have off-target effects on other receptors. Additionally, its effects may vary depending on the experimental conditions and the specific opioid being studied.
未来方向
There are several future directions for research on 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide and its applications. One area of interest is the development of more selective and potent mu opioid receptor antagonists. This could lead to the discovery of new therapeutic targets for pain management and addiction treatment. Another direction is the exploration of 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide's effects on other physiological systems, such as the immune system and the cardiovascular system. Finally, there is a need for further studies on the safety and toxicity of 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide, especially in the context of long-term use.
合成方法
The synthesis of 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves a series of chemical reactions starting from 3-(trifluoromethyl)acetophenone. This compound is reacted with cyclohexylmethylamine to form N-cyclohexylmethyl-3-(trifluoromethyl)acetophenone. This intermediate is then reacted with chloroacetyl chloride to form 2-chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide, which is the final product.
科学研究应用
2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide is primarily used in scientific research to study opioid receptors. Opioid receptors are a type of G protein-coupled receptor that mediate the effects of opioids in the body. 2-Chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a selective antagonist of the mu opioid receptor, which means that it blocks the effects of opioids on this receptor. This makes it a valuable tool for studying the role of mu opioid receptors in various physiological and pathological processes.
属性
IUPAC Name |
2-chloro-N-(cyclohexylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClF3NO/c17-10-15(22)21(11-12-5-2-1-3-6-12)14-8-4-7-13(9-14)16(18,19)20/h4,7-9,12H,1-3,5-6,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASRJHPUQYNABR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN(C2=CC=CC(=C2)C(F)(F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


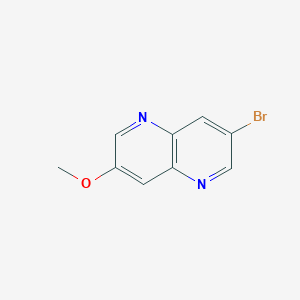
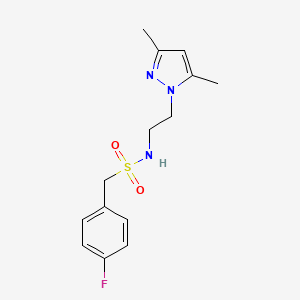

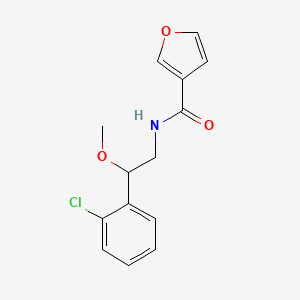
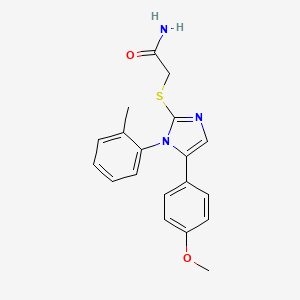

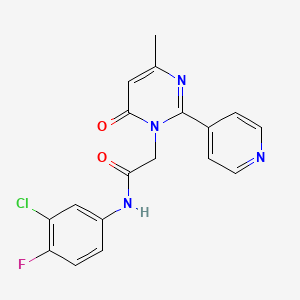
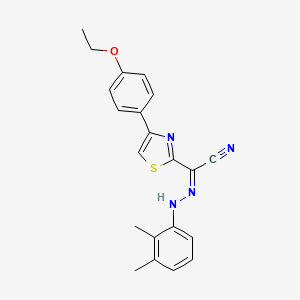
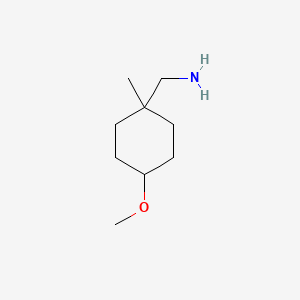
![2,2-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]propanamide](/img/structure/B2422887.png)
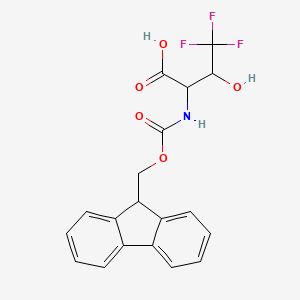
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2422891.png)
![(E)-N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2422894.png)